Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Protection: The protection of the piperidine nitrogen with a tert-butyl group.
Coupling: The coupling of the formylated benzofuran with the protected piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the biological activity of benzofuran derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate is unique due to the presence of both a benzofuran and a piperidine moiety, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H25NO5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H25NO5/c1-13-17(12-22)25-16-7-5-6-15(18(13)16)24-14-8-10-21(11-9-14)19(23)26-20(2,3)4/h5-7,12,14H,8-11H2,1-4H3 |
InChI Key |
HPHOPRUWYLLQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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